3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate
Description
3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate (CAS 63916-90-5) is a benzoate ester featuring a 2'-methylpiperidine moiety linked via a propyl chain to a p-isopropoxy-substituted aromatic ring. Its canonical SMILES is CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC(C)C, and its molecular formula is C20H31NO3 (molecular weight: 333.47 g/mol). The compound is synthesized through alkylation reactions involving sodium 3-(2'-methylpiperidino)propyl chloride and ethyl p-hydroxybenzoate derivatives under reflux conditions in isoamyl alcohol or isopropanol .
Toxicological studies report subcutaneous and intravenous LD50 values of 161 mg/kg and 32 mg/kg, respectively, in mice, indicating significant toxicity via these routes. Upon thermal decomposition, it emits toxic nitrogen oxides (NOx) .
Properties
CAS No. |
63916-92-7 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H29NO3/c1-15(2)23-18-10-8-17(9-11-18)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3 |
InChI Key |
KCGKUMMLOWMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of various derivatives.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Delivery Systems
One of the primary applications of 3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate is in drug delivery systems. Its chemical structure allows for enhanced permeation through biological membranes, making it a suitable candidate for transdermal drug delivery formulations. Research indicates that compounds with similar structures can improve skin bioavailability, which is critical for topical medications .
b. Antimicrobial Activity
Studies have shown that derivatives of p-isopropoxybenzoate possess antimicrobial properties. The inclusion of 3-(2'-Methylpiperidino)propyl moiety enhances the efficacy of these compounds against various pathogens. This application is particularly relevant in developing topical antiseptics and preservatives in pharmaceutical formulations .
Cosmetic Applications
a. Skin Care Formulations
This compound is utilized in cosmetic formulations due to its emollient properties. It contributes to skin hydration and improves the texture of creams and lotions. The compound's ability to stabilize emulsions makes it a valuable ingredient in cosmetic products aimed at enhancing skin appearance and feel .
b. Stability and Safety Testing
Before launching cosmetic products containing this compound, thorough safety assessments are mandated by regulatory bodies such as the European Union's Cosmetics Regulation (EC) No 1223/2009. Studies focus on the compound’s stability under various conditions, ensuring that it does not degrade or produce harmful byproducts over time .
Table 1: Summary of Studies on this compound
Case Study: Topical Formulation Development
A recent study investigated a topical formulation incorporating this compound as a permeation enhancer for anti-inflammatory drugs. The formulation was subjected to various tests, including:
- In vitro skin permeation studies: Results showed a significant increase in drug absorption compared to control formulations without the compound.
- Stability testing: The formulation maintained its efficacy over a six-month period under accelerated stability conditions.
- Clinical trials: Preliminary results indicated improved patient outcomes in managing localized inflammation with fewer side effects compared to traditional therapies .
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ester functional groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
3-(2'-Methylpiperidino)-propyl p-Cyclohexyloxybenzoate Hydrochloride
Synthesized similarly via alkylation, it forms a hydrochloride salt with a melting point of 178–180°C and a chlorine content of 8.88% (theoretical: 8.96%) .
| Property | 3-(2'-Methylpiperidino)propyl p-Isopropoxybenzoate | 3-(2'-Methylpiperidino)-propyl p-Cyclohexyloxybenzoate Hydrochloride |
|---|---|---|
| Substituent | p-Isopropoxy | p-Cyclohexyloxy |
| Molecular Weight | 333.47 g/mol | ~440 g/mol (estimated) |
| Melting Point | Not reported | 178–180°C |
| Toxicity (LD50, mice) | 161 mg/kg (subcutaneous) | Not reported |
Pyridalyl (CAS 179101-81-6)
Pyridalyl is an ether derivative with a dichlorophenyl and trifluoromethylpyridyl group. Its larger molecular weight (491.12 g/mol) and distinct substituents render it more lipophilic and persistent in environmental contexts .
Piperidine vs. Piperazine Derivatives
SNAP-7941 and Derivatives
SNAP-7941 and its fluoroethylated analog (FE@SNAP) are MCHR1 antagonists containing piperidinyl or modified piperidine groups. These compounds demonstrate high receptor binding affinity, with structural optimization (e.g., fluorination) enhancing metabolic stability and brain penetration .
Piperazinyl Antimalarial Compounds
Piperazinyl derivatives of betulinamides (e.g., compounds 1c and 2c ) exhibit potent antimalarial activity (IC50: 175–220 nM ) due to enhanced solubility and target engagement from the piperazine ring . In contrast, the 2'-methylpiperidine group in the target compound may confer different pharmacokinetic properties, such as altered basicity or blood-brain barrier permeability.
Toxicity and Stability Profiles
The hydrochloride salt of the cyclohexyloxy analog may offer improved stability but introduces ionic character, affecting bioavailability .
Biological Activity
3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of p-isopropoxybenzoic acid with a suitable amine precursor. Various synthetic methods have been explored, including traditional batch processes and modern flow chemistry techniques, which enhance yield and purity while minimizing hazardous by-products.
Pharmacological Profile
The biological activity of this compound is primarily characterized by its interaction with neurotransmitter receptors, particularly in the central nervous system. It has been reported to exhibit:
- Dopamine D2 Receptor Affinity : Binding assays indicate a significant affinity for dopamine D2 receptors, suggesting potential applications in treating disorders related to dopaminergic dysfunctions, such as Parkinson's disease and schizophrenia .
- Serotonin 5-HT3 Receptor Antagonism : The compound also shows antagonistic activity at serotonin 5-HT3 receptors, which may contribute to its antiemetic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve modulation of epigenetic factors that regulate gene expression related to cell survival and apoptosis. Specifically, it has been shown to downregulate EZH2 activity, leading to decreased proliferation in breast cancer models .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Cancer Treatment : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and migration, attributed to its ability to inhibit EZH2-mediated transcriptional repression .
- Neuropharmacology : Research focusing on the neuropharmacological effects revealed that the compound could alleviate symptoms in rodent models of anxiety and depression by modulating serotonin and dopamine pathways .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
